N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
CAS No.: 895120-05-5
Cat. No.: VC4668887
Molecular Formula: C21H20N6OS
Molecular Weight: 404.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895120-05-5 |
|---|---|
| Molecular Formula | C21H20N6OS |
| Molecular Weight | 404.49 |
| IUPAC Name | N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide |
| Standard InChI | InChI=1S/C21H20N6OS/c1-4-15-8-10-17(11-9-15)27-14(3)18(24-26-27)19-22-21(29-25-19)23-20(28)16-7-5-6-13(2)12-16/h5-12H,4H2,1-3H3,(H,22,23,25,28) |
| Standard InChI Key | VZNFOULUBMQEGU-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC(=C4)C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1,2,3-triazole ring substituted at the 4-position with a 4-ethylphenyl group and a methyl group, fused to a 1,2,4-thiadiazole ring via a carbon–nitrogen bond. The thiadiazole moiety is further functionalized with a 3-methylbenzamide group. This arrangement creates a planar, conjugated system that enhances electronic delocalization, a trait associated with bioactivity in similar molecules .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H20N6OS |
| Molecular Weight | 404.49 g/mol |
| IUPAC Name | N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide |
| SMILES Notation | CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC(=C4)C)C |
| InChI Key | VZNFOULUBMQEGU-UHFFFAOYSA-N |
The ethylphenyl group at the triazole’s N1 position introduces hydrophobicity, potentially influencing membrane permeability in biological systems .
Synthetic Pathways and Optimization
Challenges and Yield Improvements
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Regioselectivity: The 1,2,3-triazole’s 1,4-disubstitution pattern requires careful control of reaction stoichiometry.
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Purification: High-performance liquid chromatography (HPLC) is essential due to the compound’s structural complexity.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | CuSO4, sodium ascorbate, DMF | 65–75 |
| Thiadiazole Synthesis | POCl3, reflux | 50–60 |
| Amidation | HOBt, EDC, DCM | 70–80 |
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Analogous molecules with triazole-thiadiazole hybrids show broad-spectrum activity. For example, N-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives inhibit E. coli (MIC = 8 µg/mL) and S. aureus (MIC = 4 µg/mL) . The ethylphenyl group in this compound could enhance lipid bilayer penetration, potentiating similar effects.
Analytical Characterization
Spectroscopic Profiling
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NMR Spectroscopy:
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1H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm).
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13C NMR: Carbonyl (δ 165–170 ppm), thiadiazole C=N (δ 155–160 ppm).
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Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 405.2, with fragmentation peaks at m/z 287.1 (triazole-thiadiazole core) and 119.0 (methylbenzamide) .
Table 3: Key Spectral Data
| Technique | Key Signals |
|---|---|
| FT-IR | ν(C=O) 1680 cm⁻¹, ν(N–N) 1450 cm⁻¹ |
| UV-Vis | λmax 260 nm (π→π* transition) |
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: LogP ≈ 3.1 (calculated) suggests moderate lipophilicity, favoring oral absorption.
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Metabolism: Predicted CYP3A4-mediated oxidation of the ethylphenyl group.
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Excretion: Renal clearance predominates due to the compound’s molecular weight <500 Da .
Toxicity Risks
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Hepatotoxicity: Thiadiazoles can induce glutathione depletion at high doses.
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Mutagenicity: Ames test data for analogs show negative results up to 1 mM .
Future Directions and Applications
Targeted Drug Development
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COX-II Inhibition: Structural analogs like ODZ5 exhibit 26% anti-inflammatory activity in vivo . Incorporating sulfonamide groups could enhance selectivity.
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Antiviral Screening: Triazole-thiadiazole hybrids inhibit SARS-CoV-2 main protease (IC50 = 2.7 µM) in silico .
Material Science Applications
The conjugated system may serve as a ligand for luminescent metal complexes. Europium(III) complexes of similar ligands emit red light (λem = 615 nm) with quantum yields of 0.42.
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